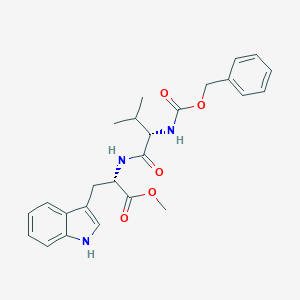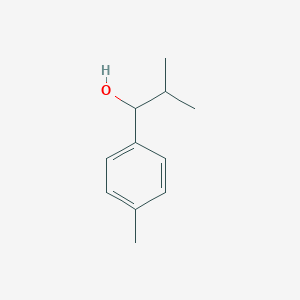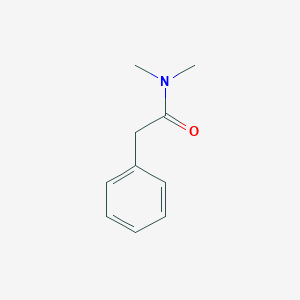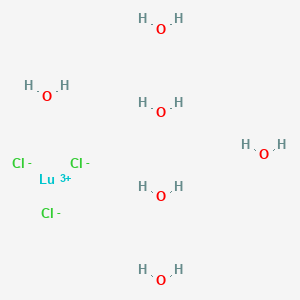![molecular formula C9H16O2 B096994 Bicyclo[2.2.1]heptane-2,2-diméthanol CAS No. 15449-66-8](/img/structure/B96994.png)
Bicyclo[2.2.1]heptane-2,2-diméthanol
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane-2,2-dimethanol is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bicyclo[2.2.1]heptane-2,2-dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[2.2.1]heptane-2,2-dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine : Synthèse d'agents thérapeutiques
Le Bicyclo[2.2.1]heptane-2,2-diméthanol sert de précurseur dans la synthèse de divers agents thérapeutiques. Sa structure bicyclique rigide est bénéfique pour la création de médicaments qui nécessitent une conformation spécifique pour interagir avec des cibles biologiques. Les dérivés de ce composé sont étudiés pour leur utilisation potentielle dans le traitement de maladies telles que l'inflammation et la douleur .
Science des Matériaux : Synthèse de Polymères
En science des matériaux, ce composé est utilisé dans la synthèse de nouveaux polymères. Sa structure unique peut conférer résistance et stabilité lorsqu'elle est intégrée aux chaînes de polymères. Cela le rend précieux pour la création de matériaux avec des propriétés mécaniques spécifiques, adaptés aux industries aérospatiale et automobile .
Science de l'environnement : Chimie verte
Les chercheurs étudient l'utilisation du this compound dans les applications de chimie verte. Son potentiel à agir comme solvant ou réactif dans des procédés chimiques respectueux de l'environnement est particulièrement intéressant, car il pourrait conduire à des pratiques industrielles plus durables .
Chimie analytique : Chromatographie
En chimie analytique, les dérivés du this compound sont utilisés comme phases stationnaires en chromatographie. Leur capacité à séparer des mélanges complexes est cruciale dans la purification des produits pharmaceutiques et dans l'analyse d'échantillons biologiques .
Biochimie : Études d'inhibition enzymatique
Ce composé est également important en biochimie pour étudier l'inhibition enzymatique. Sa structure peut être modifiée pour imiter les états de transition des réactions catalysées par les enzymes, fournissant des informations sur les mécanismes enzymatiques et aidant à la conception d'inhibiteurs qui pourraient réguler les voies métaboliques .
Pharmacologie : Systèmes d'administration de médicaments
Enfin, en pharmacologie, le this compound est étudié pour son utilisation dans les systèmes d'administration de médicaments. Sa capacité à encapsuler des médicaments et à les protéger de la dégradation avant qu'ils n'atteignent leur site cible est prometteuse pour améliorer l'efficacité de divers médicaments .
Safety and Hazards
When handling Bicyclo[2.2.1]heptane-2,2-dimethanol, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Mécanisme D'action
Mode of Action
The mode of action of Bicyclo[22Related compounds have been shown to undergo unique reactions such as retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that cyclopentadiene derivatives with a dienophile moiety at the c-5 position can induce the imda reaction, providing a tricyclic carbon framework . This suggests that the compound might interact with biochemical pathways involving these structures.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[22It’s known that the compound is a pale-yellow to yellow-brown solid and is stored at temperatures between 2-8°c . This suggests that temperature and physical state might play a role in its stability and efficacy.
Analyse Biochimique
Biochemical Properties
It is known that the bicyclo[2.2.1]heptane core is a common structural motif in many bioactive compounds . Therefore, it is plausible that Bicyclo[2.2.1]heptane-2,2-dimethanol could interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve a variety of non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
A related compound, 2,2’-bis(bicyclo[2.2.1]heptane), has been shown to have genotoxic effects on bacterial cells . It was found to cause DNA damage and induce an oxidative stress response
Propriétés
IUPAC Name |
[2-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,10-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXKKPWZFFCHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934998 | |
| Record name | (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15449-66-8 | |
| Record name | Bicyclo[2.2.1]heptane-2,2-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15449-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)heptane-2,2-dimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015449668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]heptane-2,2-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

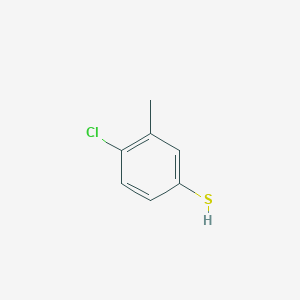



![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)

